molecular formula C20H22ClN3O4 B11551666 N-(3-chlorophenyl)-3-[(2Z)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3-chlorophenyl)-3-[(2Z)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11551666
M. Wt: 403.9 g/mol
InChI Key: BSUZUOIUNWSBLU-XKZIYDEJSA-N
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Description

N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a methoxy-propoxyphenyl group linked through a hydrazinecarbonyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the reaction of 3-chlorophenylhydrazine with 3-methoxy-4-propoxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-chlorophenyl)acetamide
  • N-(4-chlorophenyl)-3-{N’-[(Z)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide

Uniqueness

N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22ClN3O4

Molecular Weight

403.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C20H22ClN3O4/c1-3-9-28-17-8-7-14(10-18(17)27-2)13-22-24-20(26)12-19(25)23-16-6-4-5-15(21)11-16/h4-8,10-11,13H,3,9,12H2,1-2H3,(H,23,25)(H,24,26)/b22-13-

InChI Key

BSUZUOIUNWSBLU-XKZIYDEJSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OC

Origin of Product

United States

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